3-azidobenzoic Acid
Overview
Description
3-Azidobenzoic Acid is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzoic acid where the hydrogen atom at the meta position is replaced by an azide group. This compound is known for its applications in click chemistry and as a precursor in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
3-Azidobenzoic Acid is a biochemical used in proteomics research
Mode of Action
Azides, including 4-azidobenzoic acid, are known to be used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that this compound may interact with its targets through similar reactions, leading to changes at the molecular level.
Result of Action
Given its potential use in proteomics research , it may have effects on protein structure and function
Action Environment
It is known that the compound is a solid and should be stored at 4° c . This suggests that temperature could be an important environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in proteomics research
Cellular Effects
For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that azides can participate in copper (I)-catalyzed azide-alkyne cycloaddition reactions . This suggests that 3-Azidobenzoic Acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is solid and should be stored at 4° C . Its melting point is >157° C (dec.)
Dosage Effects in Animal Models
It is known that nanoparticles, which can include compounds like this compound, can have varying effects at different dosages
Metabolic Pathways
It is known that azides can participate in various reactions, suggesting that this compound may interact with various enzymes or cofactors
Transport and Distribution
It is known that azides can participate in various reactions, suggesting that this compound may interact with various transporters or binding proteins
Subcellular Localization
It is known that azides can participate in various reactions, suggesting that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidobenzoic Acid can be synthesized through the diazotization of 3-aminobenzoic acid followed by a reaction with sodium azide. The process involves the following steps:
Diazotization: 3-Aminobenzoic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azidobenzoic Acid undergoes various chemical reactions, including:
Click Reactions: It participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Reactions: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature or slightly elevated temperatures).
Reduction: Lithium aluminum hydride or other suitable reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Click Reactions: Triazole derivatives.
Reduction: 3-Aminobenzoic Acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azidobenzoic Acid has several applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
4-Azidobenzoic Acid: Another azide derivative of benzoic acid with the azide group at the para position.
2-Azidobenzoic Acid: Azide derivative with the azide group at the ortho position.
3-Aminobenzoic Acid: Precursor to 3-Azidobenzoic Acid with an amino group instead of an azide.
Uniqueness: this compound is unique due to its meta-positioned azide group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s chemical behavior and its suitability for specific applications in click chemistry and bioconjugation.
Properties
IUPAC Name |
3-azidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWVXXQSZTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044888 | |
Record name | 3-Azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-35-2 | |
Record name | 3-Azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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